![molecular formula C12H13Cl2N3O2 B14902552 (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is a heterocyclic compound that is widely used as an intermediate in organic synthesis and pharmaceutical applications. It is known for its role in the synthesis of various biologically active molecules, including those used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate typically involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with pivaloyl chloride in the presence of a base such as sodium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures (-10°C to 5°C) and then gradually warmed to room temperature .
Industrial Production Methods: In industrial settings, the synthesis is scaled up by optimizing reaction conditions to achieve high yields and purity. The process involves the use of large reactors and precise control of temperature and reaction times. The product is purified through crystallization and filtration techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
- Substituted pyrrolo[2,3-d]pyrimidines
- Oxidized or reduced derivatives
- Carboxylic acids from hydrolysis
Scientific Research Applications
(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Biological Research: In the study of enzyme inhibitors and their effects on cellular pathways.
Industrial Chemistry: As a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as kinase enzymes. It acts as an inhibitor, blocking the activity of these enzymes and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell signaling, proliferation, and apoptosis .
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 7H-pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness: (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is unique due to its specific substitution pattern and the presence of the pivalate ester group. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C12H13Cl2N3O2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-12(2,3)10(18)19-6-17-5-4-7-8(13)15-11(14)16-9(7)17/h4-5H,6H2,1-3H3 |
InChI Key |
LXGGFKUNPSZFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



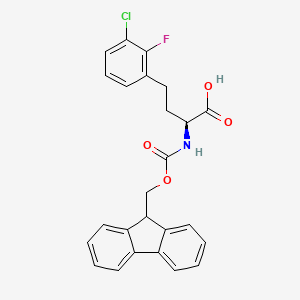
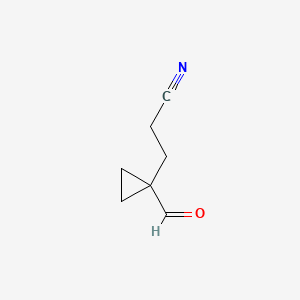
![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)
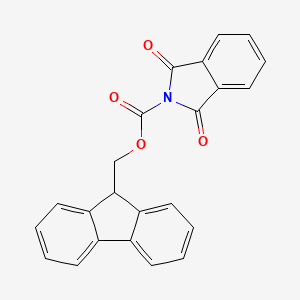

![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)
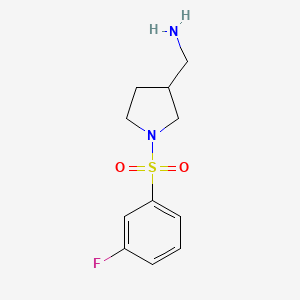
![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)
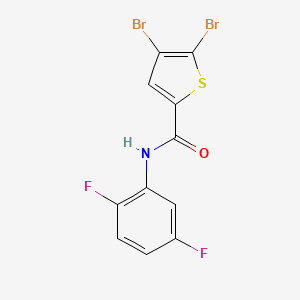
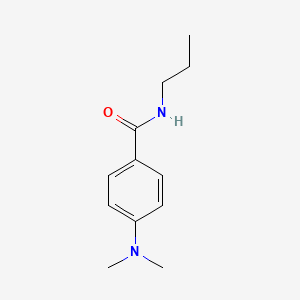
![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)
